methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate
Description
Methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate (molecular formula: C₇H₁₁NO₄S, molecular weight: 205.23 g/mol) is a thiopyrano-pyrrole hybrid compound characterized by a fused bicyclic system containing sulfur in the thiopyran ring and a methyl ester group at the 2-position. Its structural complexity arises from the thiopyrano[4,3-b]pyrrole scaffold, which combines a pyrrole ring fused with a partially saturated thiopyran moiety.
Properties
CAS No. |
2107831-99-0 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 1-methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-11-8-3-4-14-6-7(8)5-9(11)10(12)13-2/h5H,3-4,6H2,1-2H3 |
InChI Key |
IKFWRTUJWDAPAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CSCC2)C=C1C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the thiopyrano-pyrrole ring system. Detailed synthetic routes are usually documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate is characterized by its complex thiopyrano-pyrrole structure. Its molecular formula is , and it has a molecular weight of approximately 197.26 g/mol. The compound features a methyl group and a carboxylate moiety that contribute to its reactivity and potential applications.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its ability to act as a scaffold for drug development. Its structural characteristics allow for the modification of functional groups that can enhance biological activity.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. Research has demonstrated that modifications to the thiopyrano-pyrrole framework can lead to increased efficacy against various bacterial strains.
- Anti-inflammatory Properties : Compounds derived from this structure have been investigated for their anti-inflammatory effects. The presence of the carboxylate group is believed to play a crucial role in modulating inflammatory pathways.
Material Science
The unique properties of this compound have also led to its exploration in material science.
- Polymer Chemistry : This compound can serve as a monomer or additive in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance durability and resistance to environmental factors.
- Nanomaterials : Research is ongoing into the use of this compound in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions can be exploited for developing catalysts or sensors.
Case Study 1: Antimicrobial Derivatives
A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to compounds with significantly enhanced antimicrobial activity compared to the parent compound.
Case Study 2: Polymer Applications
In a recent investigation into novel polymer composites, researchers synthesized a series of polymers incorporating this compound as a co-monomer. The resulting materials demonstrated improved mechanical strength and thermal stability compared to conventional polymers.
Mechanism of Action
The mechanism by which methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed mechanistic studies are often conducted to elucidate these interactions at the molecular level.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features |
|---|---|---|---|---|
| Target Compound | C₇H₁₁NO₄S | 205.23 | EN300-7389099 | Thiopyrano-pyrrole core, methyl ester, 1-methyl substitution |
| Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | C₈H₇NO₂S | 181.21 | 118465-49-9 | Thieno-pyrrole core (sulfur in thiophene), no thiopyran ring |
| Ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate | C₁₀H₁₃NO₃ | 195.22 | 1263083-01-7 | Pyrano-pyrrole core (oxygen in pyran), ethyl ester, no sulfur substitution |
| 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde | C₈H₇NOS | 165.21 | 121933-60-6 | Thieno-pyrrole core, aldehyde functional group, no ester moiety |
Physicochemical and Conformational Differences
- Thiopyrano vs. Thieno-pyrrole derivatives (e.g., Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate) exhibit planar aromatic systems, whereas the thiopyrano-pyrrole scaffold adopts a puckered conformation due to partial saturation, influencing steric interactions .
- Esters (methyl/ethyl) at the 2-position enhance solubility in organic solvents, whereas aldehyde-containing analogs (e.g., 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde) are more reactive toward nucleophiles .
Biological Activity
Methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁N₁O₂S
- Molecular Weight : 197.26 g/mol
- CAS Number : 83484954
This structure contributes to its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:
- Formation of the thiopyrano framework through cyclization reactions.
- Introduction of the methyl and carboxylate groups via methylation and esterification processes.
These synthetic methods are crucial as they influence the compound's purity and yield.
Antimicrobial Activity
Research indicates that thiopyrano compounds exhibit notable antimicrobial properties. For instance, derivatives of thiopyrano structures have shown effectiveness against various bacterial strains. A study demonstrated that certain thiopyrano derivatives displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antiviral Activity
In vitro studies have highlighted the antiviral potential of this compound against influenza viruses. Specifically, compounds within this class have been tested for their ability to inhibit viral replication in cell cultures infected with H1N1 influenza virus. The results indicated a dose-dependent reduction in viral cytopathic effects .
Cytotoxicity
The cytotoxic effects of thiopyrano compounds have been evaluated using various cancer cell lines. Notably, some derivatives exhibited selective cytotoxicity towards breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve apoptosis induction pathways . The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall cytotoxicity .
Research Findings and Case Studies
A summary of key findings regarding the biological activity of this compound is presented in the table below:
| Activity Type | Tested Compounds | Target | IC50/Effectiveness |
|---|---|---|---|
| Antimicrobial | Thiopyrano derivatives | Staphylococcus aureus | Significant inhibition observed |
| Antiviral | Methyl thiopyrano compounds | Influenza A (H1N1) | IC50 values indicating effective inhibition |
| Cytotoxicity | Various thiopyrano derivatives | MCF-7 & MDA-MB-231 | Enhanced cytotoxicity with doxorubicin |
Q & A
Q. What are the common synthetic routes for methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, including cyclization and esterification. A common approach for analogous thiopyrano-pyrrole derivatives includes:
- Step 1 : Formation of the pyrrole ring via Paal-Knorr or Hantzsch synthesis.
- Step 2 : Cyclization with sulfur-containing reagents (e.g., Lawesson’s reagent) to form the thiopyran ring.
- Step 3 : Methyl esterification using methanol under acidic or basic catalysis.
Q. Optimization strategies :
- Temperature control : Moderate temperatures (60–80°C) prevent side reactions like decomposition .
- Inert atmosphere : Use of nitrogen/argon minimizes oxidation of sensitive intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% for similar fused-ring systems .
Q. Example data :
| Step | Reagents | Yield (Conventional) | Yield (Microwave) |
|---|---|---|---|
| 1 | Ethyl acetoacetate, NH₄OAc | 45% | 60% |
| 2 | Lawesson’s reagent, THF | 40% | 55% |
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 2.22 ppm, aromatic protons at δ 6.32–7.57 ppm) .
- ESIMS (Electrospray Ionization Mass Spectrometry) : Confirms molecular weight (e.g., m/z 402.2 for iodinated analogs) .
- LCMS/HPLC : Validates purity (>95%) and detects trace impurities .
Q. Critical considerations :
- Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal splitting .
- High-resolution MS (HRMS) resolves isotopic patterns for halogenated derivatives .
Advanced Research Questions
Q. How can conflicting NMR data from different studies be reconciled when characterizing this compound?
Discrepancies often arise from:
Q. Resolution strategies :
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to assign ambiguous peaks .
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., ring-flipping in thiopyrano systems) .
Q. What strategies are employed to analyze the environmental stability and degradation pathways of this thiopyrano-pyrrole derivative?
While direct data on this compound is limited, analogous studies suggest:
- Hydrolysis : Ester groups hydrolyze under acidic/alkaline conditions (t₁/₂ = 24h at pH 2) .
- Photodegradation : UV exposure cleaves the thiopyran ring, forming sulfonic acid derivatives .
- Microbial degradation : Soil microbiota (e.g., Pseudomonas) metabolize pyrrole rings into NH₃ and CO₂ .
Q. Experimental design :
- LC-MS/MS : Monitors degradation products in simulated environmental conditions (Table 1).
- QSAR modeling : Predicts persistence based on logP and electronic parameters (e.g., EHOMO = -9.2 eV) .
Table 1 : Degradation pathways under UV light (λ = 254 nm)
| Condition | Major Product | Half-Life |
|---|---|---|
| pH 7, H₂O | Sulfonic acid derivative | 6h |
| pH 12, MeOH | Methyl carboxylate | 12h |
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations:
- Electrophilicity index (ω) : High ω (~3.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon .
- Fukui functions (f⁻) : Identify reactive sites (e.g., C-2 carboxylate as the most electrophilic center) .
Q. Case study :
Q. What are the challenges in resolving contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?
Contradictions arise due to:
- Concentration dependence : Antioxidant activity at low doses (IC₅₀ = 10 µM) vs. pro-oxidant effects at high doses (>100 µM) .
- Assay interference : Thiol-containing compounds (e.g., glutathione) may reduce ABTS radicals, skewing results .
Q. Methodological solutions :
- Dose-response curves : Validate activity across a wide range (1–200 µM).
- Control experiments : Include ROS scavengers (e.g., ascorbic acid) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
